An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Alcohol
An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Alcohol
This technical guide provides a comprehensive overview of 3,4-Dimethoxyphenethyl alcohol, also known as homoveratryl alcohol, tailored for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols, and known biological activities, presenting a thorough resource for laboratory and research applications.
Core Chemical and Physical Properties
3,4-Dimethoxyphenethyl alcohol is a substituted phenylethanol with the chemical formula C₁₀H₁₄O₃.[1][2][3][4][5][6] Its CAS Registry Number is 7417-21-2.[1][2][3][4][5][6] This compound is a valuable intermediate in organic synthesis and has been explored for its potential biological activities.[7]
Physicochemical Data
A summary of the key physicochemical properties of 3,4-Dimethoxyphenethyl alcohol is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 7417-21-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₄O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 182.22 g/mol | [1][3][7][8] |
| Appearance | Light yellow powder/solid | [4] |
| Odor | Odorless | [4] |
| Melting Point | 44 - 49 °C | [7][9] |
| Boiling Point | 172 - 174 °C at 17 mmHg | [7] |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Soluble in organic solvents such as ethanol and ether. | [10] |
| Density | 1.157 g/mL at 25 °C (for the related 3,4-Dimethoxybenzyl alcohol) | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 3,4-Dimethoxyphenethyl alcohol, including its synthesis and a representative reaction.
Synthesis of 3,4-Dimethoxyphenethyl Alcohol
A common method for the synthesis of 3,4-Dimethoxyphenethyl alcohol involves the reduction of 3,4-dimethoxyacetophenone. The following protocol is a representative example of such a reduction using catalytic hydrogenation.
Materials:
-
3,4-dimethoxyacetophenone
-
Raney nickel catalyst
-
Hydrogen gas
-
Aqueous medium
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, a solution of 3,4-dimethoxyacetophenone in an aqueous medium is prepared.
-
Raney nickel catalyst is added to the mixture.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is heated to a temperature between 50-100 °C and pressurized with hydrogen to 5-10 bar.
-
The mixture is agitated vigorously to ensure efficient contact between the reactants and the catalyst.
-
The reaction is monitored by measuring hydrogen consumption. The reaction is typically complete within 7 hours.
-
After the reaction is complete, the reactor is cooled, and the hydrogen pressure is released.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield 1-(3,4-dimethoxyphenyl)ethanol as a viscous oil.
Representative Reaction: Synthesis of 3,4-Dimethoxyphenethyl sulfamate
This protocol details the synthesis of a sulfamate derivative from 3,4-Dimethoxyphenethyl alcohol, illustrating a common transformation of the hydroxyl group.
Materials:
-
3,4-Dimethoxyphenethyl alcohol
-
Sodium hydride (60% dispersion in oil)
-
Anhydrous Dimethylformamide (DMF)
-
Sulfamoyl chloride
-
Diethyl ether (Et₂O)
-
Saturated brine solution
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
A suspension of sodium hydride (0.09 mol) in 40 mL of anhydrous DMF is prepared in a flask under an argon atmosphere and cooled to 0-5 °C.
-
A solution of 3,4-Dimethoxyphenethyl alcohol (5.0 g, 0.027 mol) in 12 mL of DMF is added dropwise to the sodium hydride suspension.
-
The resulting mixture is stirred for 20 minutes under argon.
-
Sulfamoyl chloride (3.54 g, 0.03 mol) is added portion-wise to the suspension at 0-5 °C.
-
After stirring for an additional 20 minutes, the reaction mixture is poured into ice water.
-
The aqueous mixture is extracted twice with diethyl ether.
-
The combined organic layers are washed with saturated brine, dried over potassium carbonate, and concentrated in vacuo.
-
The resulting crude solid is recrystallized from ethyl acetate/hexane to yield the pure 3,4-Dimethoxyphenethyl sulfamate.[11]
Biological Activity and Signaling Pathways
While direct studies on the biological activity of 3,4-Dimethoxyphenethyl alcohol are limited, research on structurally related compounds provides insights into its potential pharmacological effects. Derivatives of similar phenylpropanoids have demonstrated anti-inflammatory properties.[12][13] A plausible mechanism for this anti-inflammatory action is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][3] The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes.[2][8]
Putative Signaling Pathway: Inhibition of NF-κB
The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of 3,4-Dimethoxyphenethyl alcohol and its derivatives. The pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IKK complex, which in turn phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: Canonical NF-κB Signaling Pathway.
Safety and Handling
3,4-Dimethoxyphenethyl alcohol is a combustible solid.[7] Standard laboratory safety precautions should be observed when handling this chemical. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. In case of fire, use extinguishing media appropriate for the surrounding environment.
This technical guide serves as a foundational resource for researchers and professionals working with 3,4-Dimethoxyphenethyl alcohol. The provided data and protocols are intended to facilitate its safe and effective use in a laboratory setting.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. 3,4-Dimethoxyphenethyl alcohol [webbook.nist.gov]
- 5. 3,4-Dimethoxyphenethyl alcohol [webbook.nist.gov]
- 6. 3,4-Dimethoxyphenethyl alcohol [webbook.nist.gov]
- 7. 2-(3,4-ジメトキシフェニル)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. bdmaee.net [bdmaee.net]
- 11. prepchem.com [prepchem.com]
- 12. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
